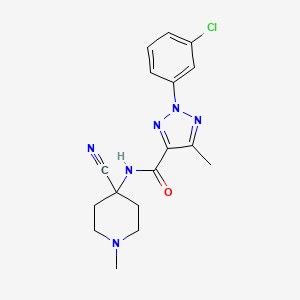
3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine (3-CNE-5-TFMP) is an important organic compound that has gained attention due to its unique properties and potential applications in the field of organic synthesis. It is a versatile molecule with a wide range of uses in both academia and industry. It has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- 3-Chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is involved in nucleophilic displacement reactions in the presence of secondary cyclic amines, leading to the formation of derivatives like 3-trifluoromethylpyridin-2(1 H )-thione and its S-alkyl derivatives (Dunn, 1999).
- It plays a role in the base-induced synthesis of tetrastannatriazabicyclo[3.1.1]heptane, demonstrating the utility of this compound in complex chemical syntheses (Kober, Nöth, & Storch, 1997).
Applications in Material Science
- The compound is an intermediate in the synthesis of novel organosoluble fluorinated polyimides, which have applications in materials science due to their solubility, thermal stability, and electrical properties (Chung & Hsiao, 2008).
- It is also used in the synthesis of soluble polyimides derived from polycondensation with aromatic dianhydrides, contributing to the creation of new materials with high thermal stability and solubility (Zhang et al., 2007).
Photocatalysis and Ligand Synthesis
- This compound is involved in photoassisted oxygenation of alkane catalyzed by ruthenium complexes, indicating its potential use in photocatalytic processes (Yamaguchi, Kumano, Masui, & Yamagishi, 2004).
- It is also a key component in the synthesis of novel ferrocene-containing pyridylamine ligands and their ruthenium(II) complexes, demonstrating its versatility in creating complex ligand systems (Kojima et al., 2008).
Propiedades
IUPAC Name |
3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O2/c1-17-8(18-2)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4,8H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFKVJYLHCVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)
![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)
